N-(3-hydroxy-3-(thiophen-2-yl)propyl)cinnamamide
Description
Properties
IUPAC Name |
(E)-N-(3-hydroxy-3-thiophen-2-ylpropyl)-3-phenylprop-2-enamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17NO2S/c18-14(15-7-4-12-20-15)10-11-17-16(19)9-8-13-5-2-1-3-6-13/h1-9,12,14,18H,10-11H2,(H,17,19)/b9-8+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OHTNGAUHTIXZCI-CMDGGOBGSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=CC(=O)NCCC(C2=CC=CS2)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C/C(=O)NCCC(C2=CC=CS2)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17NO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-hydroxy-3-(thiophen-2-yl)propyl)cinnamamide typically involves the condensation of cinnamic acid derivatives with thiophene-containing alcohols. One common method involves the use of cinnamoyl chloride and 3-hydroxy-3-(thiophen-2-yl)propanol in the presence of a base such as triethylamine. The reaction is carried out under reflux conditions to facilitate the formation of the amide bond.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
N-(3-hydroxy-3-(thiophen-2-yl)propyl)cinnamamide undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound.
Reduction: The amide group can be reduced to an amine.
Substitution: The thiophene ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide are used under acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride are common reducing agents.
Substitution: Electrophilic reagents like bromine or chlorinating agents can be used for substitution reactions on the thiophene ring.
Major Products
Oxidation: Formation of a ketone or aldehyde.
Reduction: Formation of an amine derivative.
Substitution: Formation of halogenated thiophene derivatives.
Scientific Research Applications
Pharmaceutical Applications
N-(3-hydroxy-3-(thiophen-2-yl)propyl)cinnamamide has potential applications in pharmaceuticals due to its antimicrobial properties. Derivatives of cinnamamide compounds often show antibacterial and antifungal properties, likely because of their interaction with microbial cell membranes and inhibition of essential cellular functions. The thiophene ring may enhance these activities through increased lipophilicity and membrane penetration.
Antimicrobial Activity: Interaction studies have shown the efficacy of this compound against various pathogens. Checkerboard assays have demonstrated synergistic effects when combined with existing antibiotics, suggesting it could enhance the effectiveness of current treatments. Molecular docking studies also indicate that it may target specific enzymes or receptors involved in microbial growth and survival.
| Compound Name | Structure Features | Unique Properties |
|---|---|---|
| This compound | Hydroxyl group, thiophene ring | Antimicrobial activity; potential neuroprotective effects |
| N-(4-hydroxyphenyl)cinnamamide | Hydroxyl group on phenyl ring | Stronger anti-inflammatory properties |
| N-(2-thienyl)acetamide | Thiophene ring with acetamide | Enhanced lipophilicity; used in agrochemicals |
| N-(3-hydroxypropyl)benzamide | Hydroxyl group on propyl chain | Limited biological activity compared to others |
Antifungal and Antibacterial Activities of Cinnamic Acid Derivatives: Several studies of cinnamic acid derivatives have demonstrated antifungal and antibacterial activities . The presence of a butyl substituent potentiates its biological response . These compounds interact directly with the ergosterol present in the fungal plasmatic membrane and with the cell wall and could be used as prototypes to obtain new antimicrobial drugs .
Other Potential Applications
- Neuroprotective Effects: this compound may have potential neuroprotective effects.
- Anti-inflammatory Effects: Cinnamic acid derivatives have demonstrated anti-inflammatory potential through their ability to inhibit COX enzymes and modulate NF-kB pathways.
- Antioxidant Activity: Studies suggest that N-(3-(furan-2-yl)-2-hydroxy-2-methylpropyl)cinnamamide may possess antioxidant properties, which are crucial for protecting cells from oxidative stress. The free radical scavenging activity has been investigated, indicating its potential role in preventing cellular damage.
Similar Compounds
Similar compounds to this compound include:
- N-(4-hydroxyphenyl)cinnamamide
- N-(2-thienyl)acetamide
- N-(3-hydroxypropyl)benzamide
Mechanism of Action
The mechanism of action of N-(3-hydroxy-3-(thiophen-2-yl)propyl)cinnamamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The presence of the thiophene ring and hydroxyl group can enhance its binding affinity and specificity.
Comparison with Similar Compounds
Comparison with Similar Compounds
Functional Group Impact on Properties
- Hydroxy vs. Methylamino Groups: The hydroxy group in the target compound likely improves aqueous solubility compared to methylamino analogs (e.g., ), which may favor pharmacokinetics. However, methylamino derivatives could exhibit better blood-brain barrier penetration due to reduced polarity.
- Thiophene vs. Sulfonamide Linkages : Thiophene-containing compounds (e.g., ) demonstrate strong antiproliferative activity (IC₅₀ ~10 µM), attributed to aromatic interactions with biological targets. Sulfonamide derivatives, however, often exhibit enhanced binding affinity due to hydrogen-bond acceptor properties .
- Cinnamamide Backbone : The conjugated cinnamamide system may improve metabolic stability compared to acrylamide derivatives (e.g., ), as conjugation reduces susceptibility to enzymatic degradation.
Biological Activity
N-(3-hydroxy-3-(thiophen-2-yl)propyl)cinnamamide is a compound of interest due to its potential biological activities, particularly in antimicrobial and anticancer applications. This article provides a detailed overview of its biological activity, supported by data tables, relevant case studies, and comprehensive research findings.
Chemical Structure and Synthesis
This compound is a derivative of cinnamic acid, characterized by the presence of a thiophene ring and a hydroxyl group. The synthesis of this compound typically involves the reaction of cinnamic acid derivatives with thiophenes, often utilizing various coupling agents or catalysts to enhance yields.
Biological Activity Overview
The biological activity of this compound can be categorized into several key areas:
-
Antimicrobial Activity
- Antibacterial Properties : Research indicates that cinnamic acid derivatives exhibit significant antibacterial activity against various strains, including Staphylococcus aureus and Escherichia coli. For instance, compounds similar to this compound have shown minimum inhibitory concentrations (MICs) ranging from 458.15 µM to 550.96 µM against these pathogens .
- Antifungal Properties : The compound's antifungal efficacy has also been noted, with studies demonstrating interactions with ergosterol in fungal membranes, leading to disruption and cell death .
-
Anticancer Activity
- This compound has shown promise in inhibiting cancer cell proliferation. For instance, related cinnamamide derivatives have demonstrated cytotoxic effects against various cancer cell lines, including breast carcinoma (T47D), colon carcinoma (HT-29), and others, with effective concentrations often below 50 µM .
- A study highlighted the compound's potential in modulating pathways involved in cancer progression, suggesting mechanisms such as apoptosis induction and cell cycle arrest .
The mechanisms underlying the biological activities of this compound involve several pathways:
- Cell Membrane Disruption : The interaction with membrane components like ergosterol in fungi leads to increased permeability and ultimately cell lysis .
- Enzyme Inhibition : Some studies suggest that the compound may inhibit specific enzymes involved in cancer cell metabolism, contributing to reduced proliferation rates .
Case Studies
- Antibacterial Efficacy : In a comparative study of various cinnamic acid derivatives, this compound was tested against S. aureus and E. coli, showing significant bactericidal activity with an MIC of approximately 500 µM .
- Anticancer Potential : In vitro assays demonstrated that derivatives similar to this compound exhibited potent antiproliferative effects against several cancer cell lines, with IC50 values often below 20 µM for aggressive cancer types like breast and lung cancers .
Data Tables
Q & A
Basic Research Questions
Q. What synthetic methodologies are commonly employed for the preparation of N-(3-hydroxy-3-(thiophen-2-yl)propyl)cinnamamide?
- Methodological Answer : A two-step approach is typically used:
Intermediate synthesis : React 3-amino-1-(thiophen-2-yl)propan-1-ol with cinnamoyl chloride in acetone using potassium carbonate as a base to form the cinnamamide backbone. This mirrors the synthesis of related cinnamamide-chalcone derivatives .
Purification : Column chromatography (e.g., petroleum ether/dichloromethane mixtures) is employed to isolate the product, with purity confirmed via HPLC or TLC .
Q. What analytical techniques are recommended for characterizing this compound?
- Methodological Answer :
- Structural confirmation : Use H-NMR and C-NMR to verify the thiophene and cinnamamide moieties. IR spectroscopy identifies functional groups (e.g., amide C=O stretch at ~1650 cm) .
- Purity assessment : High-resolution mass spectrometry (HRMS) and reverse-phase HPLC (using a C18 column with acetonitrile/water gradients) ensure >95% purity .
Q. What are the known impurities or degradation products associated with this compound?
- Methodological Answer : Common impurities include:
- Byproducts : (E)-N-[3-(methylamino)propyl]-3-(thiophen-2-yl)prop-2-enamide (a methylated derivative) .
- Degradation products : Hydrolysis of the amide bond under acidic conditions yields 3-hydroxy-3-(thiophen-2-yl)propylamine and cinnamic acid . Quantify impurities using HPLC with UV detection at 254 nm .
Advanced Research Questions
Q. How can researchers address stereochemical challenges during the synthesis of N-(3-hydroxy-3-(thiophen-2-yl)propyl)cinnamamide?
- Methodological Answer :
- Chiral resolution : Use chiral stationary phases (e.g., Chiralpak IA) for HPLC to separate enantiomers of the 3-hydroxypropyl group .
- Asymmetric catalysis : Employ cobalt-catalyzed hydroamination to control stereochemistry at the β-carbon of the thiophene moiety .
Q. What strategies optimize the yield of N-(3-hydroxy-3-(thiophen-2-yl)propyl)cinnamamide in multi-step syntheses?
- Methodological Answer :
- Solvent optimization : Replace acetone with DMF to enhance nucleophilicity in the amidation step, improving yields from ~48% to >70% .
- Catalyst selection : Use HATU (hexafluorophosphate azabenzotriazole tetramethyl uranium) as a coupling reagent to reduce side reactions .
Q. How should conflicting data regarding the compound's biological activity be analyzed?
- Methodological Answer :
- Structure-activity relationship (SAR) studies : Compare EC values of cinnamamide derivatives (6–57 μM) with structurally similar acrylamide analogues (4–43 μM) to identify critical functional groups. For example, the thiophene ring enhances target binding affinity .
- Computational modeling : Perform molecular docking (e.g., AutoDock Vina) to validate interactions with biological targets like GADD34:PP1 .
Key Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
